2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride
Overview
Description
2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108221. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Quantum Chemical Investigations
- Molecular Properties of Substituted Pyrrolidinones : DFT and quantum chemical calculations have explored the thermodynamics and electronic properties, such as HOMO and LUMO energies, of various pyrrolidinone derivatives, shedding light on their potential applications in materials science and molecular engineering (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Synthetic Organic Chemistry
- Synthesis of Cyclic γ-Aminobutyric Acid Analogues : The construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives highlights their relevance in synthesizing novel cyclic γ-aminobutyric acid (GABA) analogs, employing intermolecular [2+2]-photocycloaddition as key steps (Petz, Allmendinger, Mayer, & Wanner, 2019).
- Deconjugative Esterification : A novel catalytic approach to deconjugative esterification of 2-cyclohexylideneacetic acids using 4-(pyrrolidin-1-yl)pyridine showcases innovative pathways in organic synthesis (Sano, Harada, Azetsu, Ichikawa, Nakao, & Nagao, 2006).
Material Science
- Magnetic Properties of Hydrochloride Crystals : Research on hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical has investigated the relationship between magnetic properties and crystal-stacking structures, contributing to the development of materials with unique magnetic behaviors (Yong, Zhang, & She, 2013).
Pharmacology
- Sphingosine-1-Phosphate Receptor Agonists : The synthesis and evaluation of 2-aryl(pyrrolidin-4-yl)acetic acids as potent agonists of S1P receptors demonstrate their significance in modulating immune responses and potential therapeutic applications (Yan, Budhu, Huo, Lynch, Hale, Mills, Hajdu, Keohane, Rosenbach, Milligan, Shei, Chrebet, Bergstrom, Card, & Mandala, 2006).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .
Properties
IUPAC Name |
2-pyrrolidin-1-ylacetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-5H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGULTVOVROJID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515421 | |
Record name | (Pyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-74-6 | |
Record name | 6628-74-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6628-74-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60996 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Pyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyrrolidin-1-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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